molecular formula C21H21N5O3 B12177979 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B12177979
M. Wt: 391.4 g/mol
InChI Key: GARMXWSOXOLPKD-UHFFFAOYSA-N
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Description

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features an indole moiety, a piperazine ring, and a pyridine group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the pyridine group via a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification methods such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted piperazine compounds.

Scientific Research Applications

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The pyridine group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-4-ylmethyl)acetamide
  • N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]pyridin-3-yl]acetamide
  • 2-({4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl}carbonyl)thieno[3,2-b]pyridin-4-ium-4-olate

Uniqueness

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety provides a versatile scaffold for further modifications, while the piperazine and pyridine groups enhance its pharmacokinetic properties.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C21H21N5O3/c27-19(23-14-16-6-3-4-8-22-16)21(29)26-11-9-25(10-12-26)20(28)18-13-15-5-1-2-7-17(15)24-18/h1-8,13,24H,9-12,14H2,(H,23,27)

InChI Key

GARMXWSOXOLPKD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

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